molecular formula C20H27NO B14227336 Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]- CAS No. 502695-51-4

Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-

Cat. No.: B14227336
CAS No.: 502695-51-4
M. Wt: 297.4 g/mol
InChI Key: GHFTYMBMMMOLTD-FOIQADDNSA-N
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Description

Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a unique structure with multiple substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]- typically involves multi-step organic reactions. One common method includes the alkylation of phenol with a suitable alkyl halide in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and purity. Catalysts such as palladium or platinum complexes are often employed in these processes. The use of continuous flow reactors can also improve efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often employed.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a simpler structure.

    2,4,6-Trimethylphenol: A similar compound with methyl groups at different positions.

    1-Phenylethanol: A related compound with a hydroxyl group attached to an ethyl chain.

Uniqueness

Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]- is unique due to its specific substituents and stereochemistry. The presence of both chiral centers and the combination of phenolic and amine functionalities contribute to its distinct chemical and biological properties.

Properties

CAS No.

502695-51-4

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

2-[(2S)-3,3-dimethyl-2-[[(1R)-1-phenylethyl]amino]butan-2-yl]phenol

InChI

InChI=1S/C20H27NO/c1-15(16-11-7-6-8-12-16)21-20(5,19(2,3)4)17-13-9-10-14-18(17)22/h6-15,21-22H,1-5H3/t15-,20-/m1/s1

InChI Key

GHFTYMBMMMOLTD-FOIQADDNSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@](C)(C2=CC=CC=C2O)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)(C2=CC=CC=C2O)C(C)(C)C

Origin of Product

United States

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